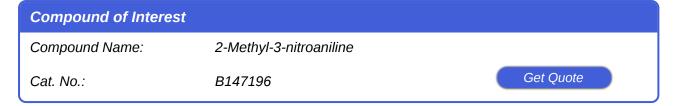


physical and chemical properties of 2-Methyl-3nitroaniline

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An In-Depth Technical Guide to 2-Methyl-3nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methyl-3-nitroaniline** (CAS No. 603-83-8). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key processes and relationships to support advanced applications in organic synthesis, medicinal chemistry, and materials science.

Core Chemical and Physical Properties

2-Methyl-3-nitroaniline, also known as 3-nitro-o-toluidine or 2-amino-6-nitrotoluene, is an aromatic amine that serves as a versatile intermediate in the synthesis of dyes, pigments, and specialized organic molecules.[1][2] Its structure, featuring an amine, a nitro group, and a methyl group on a benzene ring, provides a unique platform for a variety of chemical transformations.[1]

Structural and General Properties

This table summarizes the fundamental identifiers and structural information for **2-Methyl-3-nitroaniline**.



Property	Value	Citation(s)
IUPAC Name	2-methyl-3-nitroaniline	[3]
Synonyms	3-Nitro-o-toluidine, 2-Amino-6- nitrotoluene	[3][4]
CAS Number	603-83-8	[4]
Molecular Formula	C7H8N2O2	[4]
Molecular Weight	152.15 g/mol	[5]
Appearance	Yellow to greenish-yellow crystalline powder, Yellow rhombic needles	[4]
Canonical SMILES	CC1=C(C=CC=C1INVALID- LINK[O-])N	[4]
InChI Key	HFCFJYRLBAANKN- UHFFFAOYSA-N	[3]

Physicochemical Data

The following table presents key quantitative physicochemical data for **2-Methyl-3-nitroaniline**, critical for experimental design and process development.



Property	Value	Citation(s)
Melting Point	88-90 °C (lit.)	[4]
Boiling Point	305 °C (lit.); 304.7 °C	[4],[5]
Solubility in Water	< 0.1 g/100 mL at 23 °C; < 1 mg/l	[4]
рКа	2.31 ± 0.10 (Predicted)	[4]
Flash Point	138.1 °C	[5]
Topological Polar Surface Area	71.8 Ų	[4]
Complexity	155	[4]

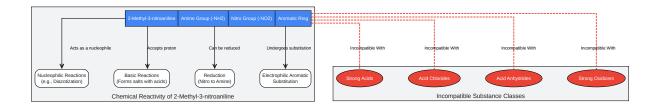
Reactivity and Stability

2-Methyl-3-nitroaniline is a stable compound under normal temperatures and pressures.[4] However, it may be sensitive to prolonged exposure to air.[6] Its chemical reactivity is dictated by the amine and nitro functional groups. The amine group imparts basic and nucleophilic properties, while the nitro group is strongly electron-withdrawing.[7]

Incompatibilities: This compound is incompatible with strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[4]

The reactivity profile is visualized in the diagram below, outlining the key reactive sites and incompatible substance classes.





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Figure 1: Reactivity profile and incompatibilities of **2-Methyl-3-nitroaniline**.

Experimental Protocols Synthesis of 2-Methyl-3-nitroaniline

The following protocol is a multi-step synthesis starting from o-toluidine, adapted from a procedure published in Organic Syntheses.[8] It involves the protection of the amine group via acetylation, followed by nitration and subsequent deprotection via hydrolysis.

Step 1: Acetylation of o-Toluidine

- In a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, charge 650 mL of acetic anhydride.
- Introduce 107 g (1 mole) of o-toluidine from the dropping funnel. The mixture will become very warm.
- After the addition is complete, cool the solution to 12–13°C in an ice-salt bath. The corresponding acetotoluide may precipitate.

Step 2: Nitration of o-Acetotoluide



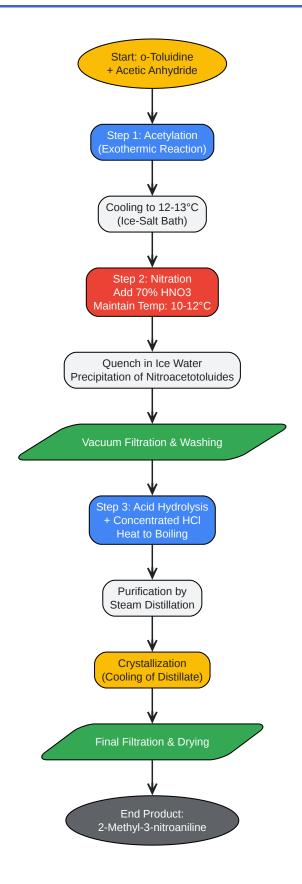
- Replace the dropping funnel and condenser with a new dropping funnel containing 126 mL
 (2 moles) of 70% nitric acid and a thermometer.
- Add the nitric acid dropwise to the cold slurry, maintaining the temperature carefully between 10–12°C. Caution: The temperature must not rise above 18°C to avoid the risk of violent decomposition.
- Continue the addition over 1–2 hours. The acetotoluide will redissolve, and the solution will become deeply colored.
- Pour the reaction solution into 3 liters of ice water with stirring. A mixture of nitroacetotoluides will precipitate as a cream-colored solid.
- Collect the precipitate on a Büchner funnel and wash thoroughly with four 500-mL portions of ice water.

Step 3: Hydrolysis to 2-Methyl-3-nitroaniline

- Place the moist precipitate from Step 2 into a steam-distillation apparatus.
- Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling. The
 acetotoluides will rapidly hydrolyze, and the solution will turn dark red.
- Introduce steam and continue the distillation until approximately 36 liters of distillate has been collected.
- Cool the distillate. The **2-Methyl-3-nitroaniline** will separate as bright orange needles.
- Collect the product on a large Büchner funnel and dry. The typical yield is 75–84 g (49–55%).

The overall workflow for this synthesis is depicted in the diagram below.





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Figure 2: Experimental workflow for the synthesis of **2-Methyl-3-nitroaniline**.



Purification Protocol

The primary product can be further purified if necessary. The most common method for purifying nitrotoluidines is recrystallization.[8][9]

Recrystallization Procedure:

- Dissolve the crude 2-Methyl-3-nitroaniline product in a minimum amount of hot ethanol or benzene.[9]
- If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be briefly boiled.
- Perform a hot filtration to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

For highly pure samples, a second steam distillation can also be performed.[8]

Spectral Data

Various spectral data are available for the characterization of **2-Methyl-3-nitroaniline**. These include ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which are essential for structure confirmation and purity assessment.[2][10] Researchers are advised to consult spectral databases for detailed spectra.

Safety and Handling

2-Methyl-3-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to organs through prolonged or repeated exposure.

 Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]



- Handling: Use only in a well-ventilated area or a fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[4]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the relevant SDS before handling this chemical.

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